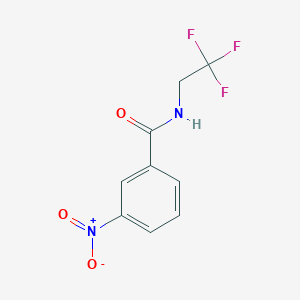

3-nitro-N-(2,2,2-trifluoroethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7F3N2O3 and a molecular weight of 248.16 . It is not intended for human or veterinary use but is used for research purposes.

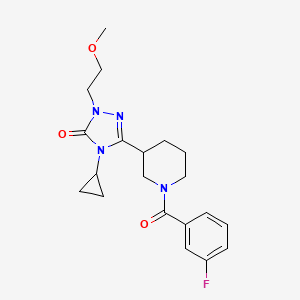

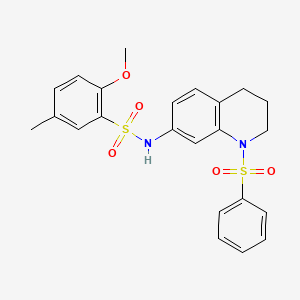

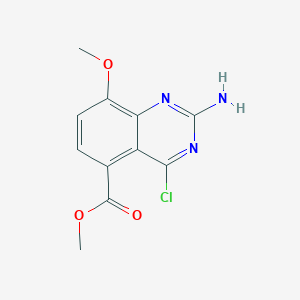

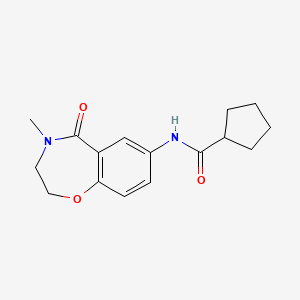

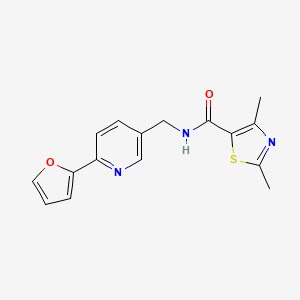

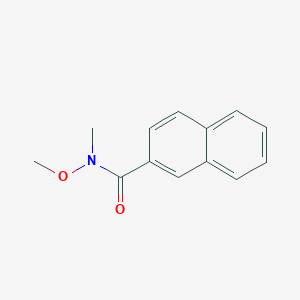

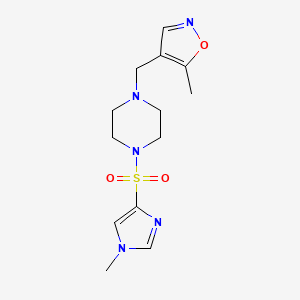

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a nitro group at the 3-position and a trifluoroethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

This compound is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents .Scientific Research Applications

Structural Characterization in Drug Synthesis

3-nitro-N-(2,2,2-trifluoroethyl)benzamide is a precursor in the synthesis of promising antituberculosis drug candidates, specifically 8-nitro-1,3-benzothiazin-4-ones. These compounds have shown significant potential in addressing tuberculosis, a major global health concern (Richter et al., 2021).

Corrosion Inhibition Studies

This compound has been studied for its role in corrosion inhibition. In a study focusing on the effects of various substituents on benzamide derivatives, it was found that electron-withdrawing nitro groups impact the inhibition efficiency of these compounds (Mishra et al., 2018).

Polymer Synthesis

In the field of polymer chemistry, derivatives of this compound have been used to synthesize new poly(arylene ether amide)s. These polymers, with trifluoromethyl pendent groups, exhibited high molecular weights and glass transition temperatures, demonstrating their potential in materials science (Lee & Kim, 2002).

Crystallography and Molecular Structure Analysis

The compound has been characterized in crystallographic studies, which provide insights into its molecular structure and potential applications in designing new materials or drugs. For instance, studies on isomeric nitro substituted symmetrical benzamides have revealed insights into molecular packing, hydrogen bonding, and potential anticancer applications (Ahmad et al., 2022).

Catalysis and Chemical Reactions

Its derivatives have been utilized in catalytic processes, such as in carbonylation reactions. These reactions are important in organic synthesis and pharmaceutical development (Grigorjeva & Daugulis, 2014).

Anion Binding Studies

The compound has been involved in anion binding studies, providing valuable information about molecular interactions and potential applications in sensors or separation technologies (Ravikumar et al., 2010).

Photorelease Studies

Studies have also explored its role in photorelease reactions, particularly in the context of coordinated nitric oxide, highlighting its potential in photochemistry and material science applications (Kumar et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with its targets through the formation of a five-membered ring, as seen in similar compounds . This interaction could result in changes at the molecular level, potentially affecting the function of the target receptors.

Biochemical Pathways

Given the broad range of biological activities associated with similar indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could include those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Given the potential biological activities associated with similar indole derivatives , the compound could potentially exert a range of effects at the cellular level, depending on the specific receptors it targets.

properties

IUPAC Name |

3-nitro-N-(2,2,2-trifluoroethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFVGHWZEUZDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2811225.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)

![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)

![3-(2-oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2811239.png)

![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)